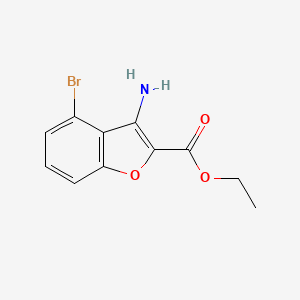

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate

Description

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is a halogenated benzofuran derivative featuring an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl ester moiety at the 2-position. The bromine and amino groups enhance its reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula |

C11H10BrNO3 |

|---|---|

Molecular Weight |

284.11 g/mol |

IUPAC Name |

ethyl 3-amino-4-bromo-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |

InChI Key |

XDNDAVGJKHHMGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then subjected to reduction of the nitro group to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is being investigated for its potential as a lead compound in drug development due to its promising biological activities:

- Antitumor Activity : Research has shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 18 |

These findings suggest its potential as an anticancer agent through mechanisms such as enzyme inhibition related to cell proliferation.

- Antibacterial Properties : The compound has also been evaluated for antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, indicating its utility in developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions—such as oxidation to form quinones or substitution reactions—makes it a valuable intermediate in synthetic pathways.

Anticancer Screening

A study focusing on the anticancer properties of this compound demonstrated its effectiveness in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed these results, highlighting the compound's potential therapeutic applications.

Antibacterial Efficacy

A research team synthesized derivatives of this compound and evaluated their antibacterial effects. The compound was among the most potent tested against various bacterial strains, emphasizing its role in medicinal chemistry and pharmaceutical development.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, its anti-tumor activity may involve inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl and Methyl Analogs

Key Observations:

- Structural Impact : The ethyl group increases molecular weight by 14 g/mol and enhances lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility.

- Reactivity : The bulkier ethyl ester could slow hydrolysis rates compared to the methyl analog, affecting its stability in acidic or basic conditions.

Broader Context: Halogenated Benzofuran Derivatives

While direct comparisons to other analogs (e.g., propyl esters or chloro-substituted derivatives) are beyond the scope of available evidence, general trends in benzofuran chemistry suggest:

- Amino Group Reactivity: The 3-amino group enables conjugation or hydrogen bonding, which could influence crystallinity or biological activity.

Biological Activity

Ethyl 3-amino-4-bromobenzofuran-2-carboxylate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, featuring an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl ester functional group at the 2-position, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉BrN₁O₂

- Molecular Weight : Approximately 284.1 g/mol

The compound's structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The presence of the bromine atom and amino group is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has been investigated for its potential anti-cancer properties. It interacts with specific enzymes involved in tumor growth and proliferation, suggesting its role as a lead compound for cancer therapy.

- Antibacterial Properties : Studies have shown that benzofuran derivatives can possess antibacterial activity. This compound has been evaluated against various bacterial strains, demonstrating promising efficacy .

- Acetylcholinesterase Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Its potential as a therapeutic agent for conditions such as Alzheimer's disease is under investigation .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and neurotransmission, thereby affecting various biochemical pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor growth enzymes | |

| Antibacterial | Efficacy against bacterial strains | |

| Acetylcholinesterase Inhibition | AChE inhibition for neuroprotection |

Case Study: Antibacterial Evaluation

In a comparative study, this compound was assessed against standard antibacterial drugs. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibited comparable antibacterial activity to penicillin against strains such as E. coli and B. subtilis .

Synthesis Methods

Various synthesis methods have been developed for this compound:

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4-bromobenzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Claisen condensation to form the benzofuran core.

- Friedel-Crafts acylation or Suzuki coupling to introduce substituents like bromine and amino groups .

- Esterification to finalize the ethyl carboxylate moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical for minimizing side products. Progress is monitored via thin-layer chromatography (TLC) , and intermediates are purified via column chromatography .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent positions and regiochemistry .

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- Mass spectrometry (MS) for molecular weight confirmation and fragmentation analysis .

- X-ray crystallography (using SHELX software ) for absolute configuration determination in crystalline forms.

Q. What are the primary therapeutic applications under investigation?

The compound is explored for:

- Anticancer activity : Bromine and amino groups enhance DNA intercalation or kinase inhibition .

- Antimicrobial properties : Structural analogs show efficacy against bacterial/fungal pathogens .

- Anti-inflammatory effects : Halogenated benzofurans modulate COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics for Suzuki couplings .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .

- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and reaction time reduces byproduct formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated derivatives) .

- Tautomerism assessment : Variable-temperature NMR or computational modeling (DFT) identifies dynamic equilibria between amino and imino forms .

- Crystallographic validation : X-ray structures resolve ambiguities in regiochemistry .

Q. How do halogen substitutions (Br vs. F/Cl) impact structure-activity relationships (SAR)?

- Bromine : Enhances lipophilicity and van der Waals interactions with hydrophobic enzyme pockets, improving binding affinity .

- Fluorine : Increases metabolic stability via C-F bond resistance to oxidation, but may reduce steric bulk .

- Comparative studies of analogs (e.g., Ethyl 5-bromobenzofuran-2-carboxylate vs. 5-fluoro derivatives) reveal trade-offs between potency and pharmacokinetics .

Q. What challenges arise in crystallographic refinement of this compound?

- Data quality : Weak diffraction due to crystal twinning or disorder requires high-resolution data collection (e.g., synchrotron sources) .

- Software limitations : SHELXL refinement may struggle with anisotropic displacement parameters for bromine atoms; iterative cycles with SHELXD improve phase solutions .

Q. How can mechanistic studies confirm the compound’s biological targets?

- Molecular docking : Simulations (AutoDock, Schrödinger) predict binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) .

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II for anticancer activity) .

- Cellular assays : Flow cytometry (apoptosis) or ELISA (cytokine release) validate target engagement in live cells .

Q. What methods troubleshoot purity issues in final products?

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove stubborn impurities .

- Preparative HPLC : Resolve closely eluting isomers using C18 columns and gradient elution .

- Elemental analysis : Confirm stoichiometric purity (C, H, N, Br) to detect residual solvents or inorganic salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.